Extended π-conjugation: a key to magnetic anisotropy preservation in highly reactive porphyrins†

Journal of Materials Chemistry C Pub Date: 2023-10-23 DOI: 10.1039/D3TC02726K

Abstract

In this study, the magnetic anisotropy of metal complexes is explored for its crucial role in the development of molecular materials for cutting-edge applications in spintronics, memory storage, and quantum computing. The challenge of achieving maximum magnetic anisotropy for paramagnetic single nickel ion sites is addressed and realized through an on-surface thermally induced planarization reaction in tetraphenylporphyrin, which maintains the nickel species in a square planar coordination environment. At the same time, the effective ligand field reduction due to the increased π-conjugation results in a lower reactivity of the molecular species. The results herein reported showcase the synergy between magnetic anisotropy and chemical robustness in single-site magnetic materials, thus opening exciting prospects for the development of stable uniaxial anisotropy in these materials. Such a finding represents a relevant advance in the field and validates a protocol for exploring magnetic anisotropy in metal complexes.

Graphical abstract: Extended π-conjugation: a key to magnetic anisotropy preservation in highly reactive porphyrins
Extended π-conjugation: a key to magnetic anisotropy preservation in highly reactive porphyrins†
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